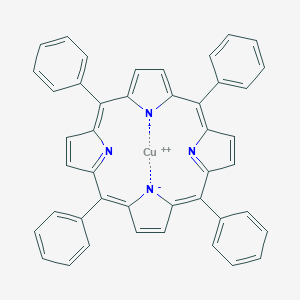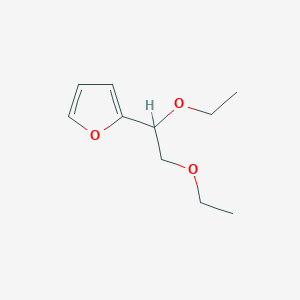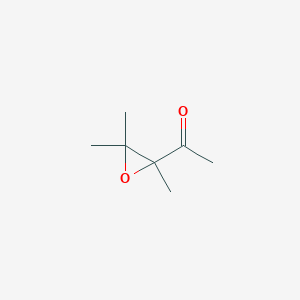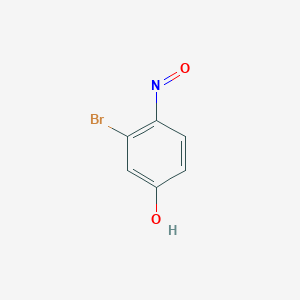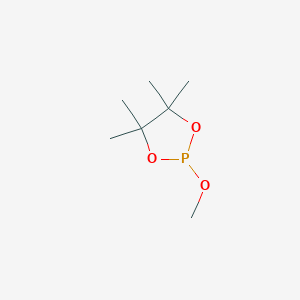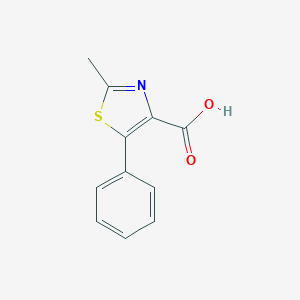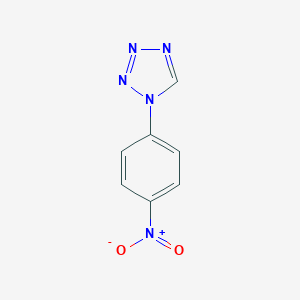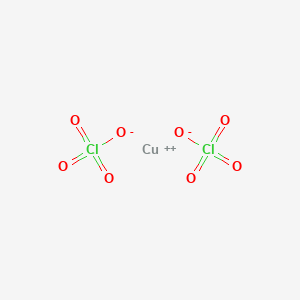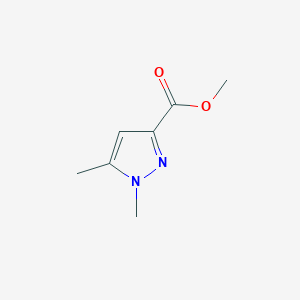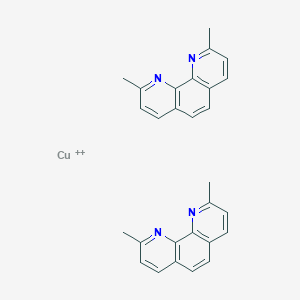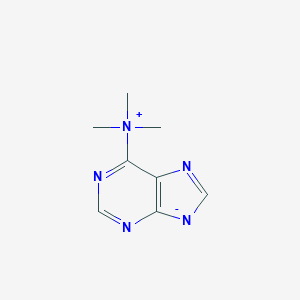
6-(Trimethylazaniumyl)purin-9-ide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Trimethylazaniumyl)purin-9-ide, also known as Adenosine 5'-triphosphate (ATP), is a molecule that contains high energy bonds and plays a vital role in cellular metabolism. ATP is found in all living organisms and is essential for various biological processes, including muscle contraction, nerve impulse transmission, and protein synthesis.
Mecanismo De Acción
ATP acts as a source of energy in the body and is involved in various cellular processes. ATP is hydrolyzed by enzymes called ATPases, which break the high-energy phosphate bond and release energy. This energy is then used to power various cellular processes, such as muscle contraction and nerve impulse transmission.
Efectos Bioquímicos Y Fisiológicos
ATP has numerous biochemical and physiological effects on the body. ATP is essential for muscle contraction and is involved in the regulation of blood flow and oxygen delivery to tissues. ATP is also involved in the regulation of ion channels and the maintenance of membrane potential in nerve cells. Additionally, ATP is involved in the regulation of various cellular processes, including protein synthesis and DNA replication.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ATP has numerous advantages for lab experiments, including its availability and ease of use. ATP is readily available and can be easily synthesized in the lab. Additionally, ATP is stable and can be stored for long periods. However, ATP has some limitations for lab experiments, including its sensitivity to pH and temperature. ATP is also susceptible to degradation by enzymes, which can limit its use in some experiments.
Direcciones Futuras
There are numerous future directions for research on ATP, including the development of new ATP analogs and inhibitors. Additionally, research on the regulation of ATP synthesis and degradation could lead to new therapies for various diseases, including cancer and metabolic disorders. Further research on the role of ATP in cellular signaling and gene expression could also lead to new insights into cellular processes and disease mechanisms. Finally, research on the use of ATP in nanotechnology and biotechnology could lead to new applications in drug delivery and biosensing.
Métodos De Síntesis
ATP can be synthesized in the body through two main pathways: glycolysis and oxidative phosphorylation. In glycolysis, glucose is broken down into pyruvate, which produces ATP through substrate-level phosphorylation. In oxidative phosphorylation, ATP is produced through the electron transport chain, which uses energy from the oxidation of nutrients to generate a proton gradient across the inner mitochondrial membrane. ATP synthase then uses the energy from the proton gradient to produce ATP.
Aplicaciones Científicas De Investigación
ATP has numerous scientific research applications, including the study of cellular metabolism, muscle contraction, and nerve impulse transmission. ATP is also used as a substrate for various enzymes, including kinases and ATPases, which are involved in various cellular processes. Additionally, ATP is used in molecular biology techniques, such as DNA sequencing and polymerase chain reaction (PCR).
Propiedades
Número CAS |
14612-26-1 |
|---|---|
Nombre del producto |
6-(Trimethylazaniumyl)purin-9-ide |
Fórmula molecular |
C8H11N5 |
Peso molecular |
177.21 g/mol |
Nombre IUPAC |
trimethyl(purin-9-id-6-yl)azanium |
InChI |
InChI=1S/C8H11N5/c1-13(2,3)8-6-7(10-4-9-6)11-5-12-8/h4-5H,1-3H3 |
Clave InChI |
XOWCNIATQMMHBQ-UHFFFAOYSA-N |
SMILES |
C[N+](C)(C)C1=NC=NC2=C1N=C[N-]2 |
SMILES canónico |
C[N+](C)(C)C1=NC=NC2=C1N=C[N-]2 |
Otros números CAS |
14612-26-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[Nitro-[[nitro-[[nitro(nitrooxymethyl)amino]methyl]amino]methyl]amino]methyl nitrate](/img/structure/B82769.png)
